Einecs 305-726-4
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Overview
Description
Einecs 305-726-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of Einecs 305-726-4 involves several synthetic routes and reaction conditions. Industrial production methods typically include chemical resolution and asymmetric hydrogenation. For example, one method involves the use of Meldrum’s acid to prepare an intermediate, which is then further processed under specific conditions .
Chemical Reactions Analysis
Einecs 305-726-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride and di-p-toluoyl-L-tartaric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 305-726-4 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of various compounds, in biology for studying molecular interactions, in medicine for developing pharmaceuticals, and in industry for manufacturing processes .
Mechanism of Action
The mechanism of action of Einecs 305-726-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting or activating certain enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Einecs 305-726-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide. Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects .
Properties
CAS No. |
95008-99-4 |
---|---|
Molecular Formula |
C21H18N4O8S2.2C5H5N C31H28N6O8S2 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
4-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid;pyridine |
InChI |
InChI=1S/C21H18N4O8S2.2C5H5N/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;2*1-2-4-6-5-3-1/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);2*1-5H/b19-11-;; |
InChI Key |
KMJRSOCLRWNHJO-QXKJJGPWSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C.C1=CC=NC=C1.C1=CC=NC=C1 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C.C1=CC=NC=C1.C1=CC=NC=C1 |
Origin of Product |
United States |
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